Nonanimidamide
Description
Nonanimidamide (CAS: 117814-18-3) is an organic compound with the molecular formula C₉H₂₀N₂, classified as an amidine derivative. Amidines are characterized by the presence of the functional group R–C(=NH)–NH₂, where the central carbon is bonded to a nitrogen atom and an imino group. This compound specifically features a nine-carbon alkyl chain (nonane) attached to the amidine moiety. This structure confers unique physicochemical properties, including moderate polarity and basicity due to the lone pair on the nitrogen atoms.
Properties
CAS No. |
117814-18-3 |
|---|---|
Molecular Formula |
C9H20N2 |
Molecular Weight |
156.27 g/mol |
IUPAC Name |
nonanimidamide |
InChI |
InChI=1S/C9H20N2/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3,(H3,10,11) |
InChI Key |
OQDRWVFVLQMVRE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=N)N |
Canonical SMILES |
CCCCCCCCC(=N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences between Nonanimidamide and other amidines or related compounds:
Key Observations :
- Chain Length: this compound’s longer alkyl chain (9 carbons) increases hydrophobicity compared to shorter-chain analogs like Butanimidamide (4 carbons) or Pentanimidamide (5 carbons). This may influence solubility and bioavailability .
- Functional Groups: Unlike Nicotinamide (a carboxamide), this compound’s amidine group enhances basicity, making it more reactive in acid-catalyzed reactions .
Physicochemical Properties
Limited data exists for this compound, but trends can be inferred from similar compounds:
- Basicity: Amidines generally exhibit pKa values between 8–12 due to protonation at the imino nitrogen. This compound’s basicity is expected to align with this range, similar to Pentanimidamide .
- Solubility: Longer alkyl chains reduce water solubility. This compound is likely less soluble in water than Nicotinamide (which is highly polar due to its pyridine ring and amide group) .
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